molecular formula C6H7N2O2+ B12512533 3-Carbamoyl-1-hydroxypyridin-1-ium

3-Carbamoyl-1-hydroxypyridin-1-ium

Cat. No.: B12512533
M. Wt: 139.13 g/mol
InChI Key: FTARNXRZXAUVAD-UHFFFAOYSA-O
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Description

3-Carbamoyl-1-hydroxypyridin-1-ium is a compound belonging to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium ring substituted with a carbamoyl and hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-1-hydroxypyridin-1-ium typically involves the reaction of nicotinamide derivatives with appropriate reagents under controlled conditions. One common method involves the use of nicotinamide and alkyl halides in the presence of a base to form the desired pyridinium salt . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridinium ketones, while reduction of the carbamoyl group may produce pyridinium amines .

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-hydroxypyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7N2O2+

Molecular Weight

139.13 g/mol

IUPAC Name

1-hydroxypyridin-1-ium-3-carboxamide

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2-,7,9,10)/p+1

InChI Key

FTARNXRZXAUVAD-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)O)C(=O)N

Origin of Product

United States

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